3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride

Catalog No.
S6592791
CAS No.
1965308-80-8
M.F
C9H10ClNO3
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid...

CAS Number

1965308-80-8

Product Name

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H

InChI Key

FRADRYFXGWXRLO-UHFFFAOYSA-N

SMILES

C1C(NC2=CC=CC=C2O1)C(=O)O.Cl

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C(=O)O.Cl

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is a yellow solid with a molecular weight of 215.64 g/mol. Its chemical formula is C₉H₁₀ClNO₃, and it is known for its unique oxazine structure, which contributes to its chemical properties and potential applications in various fields of research and industry. This compound is characterized by the presence of a carboxylic acid group and a hydrochloride salt form, enhancing its solubility and stability in aqueous solutions .

Search Strategies for Further Information:

While dedicated research on 3,4-DHBzx-COOH•HCl might be scarce, here are some strategies to find potentially relevant information:

  • Patent Databases

    Scientific research applications are often disclosed in patents before publication in academic journals. Searching patent databases like Espacenet: using keywords like "3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid" or "benzoxazine derivatives" might reveal patents where 3,4-DHBzx-COOH•HCl is described as a precursor or intermediate for other compounds with specific functionalities.

  • Chemistry Literature Databases

    Scientific databases like SciFinder: or Reaxys: can be used to search for research articles mentioning 3,4-DHBzx-COOH•HCl or related benzoxazine derivatives. These articles might provide clues about potential applications or synthetic pathways.

The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride typically involves a one-pot three-component reaction. This method allows for the simultaneous formation of multiple bonds and functional groups, showcasing the compound's versatility in organic synthesis. The specific reaction conditions can vary but often include the use of catalysts or specific solvents to facilitate the reaction .

Research indicates that compounds related to 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride exhibit significant biological activities. For instance, derivatives have shown potential as dual-acting agents that block thromboxane A2 receptors while activating prostacyclin I2 receptors, suggesting applications in anti-thrombotic therapies and cardiovascular health . Additionally, studies have explored the pharmacological potential of these compounds in various biological systems.

Several methods have been developed for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride:

  • One-Pot Reactions: This method combines multiple reagents in a single pot to form the desired compound efficiently.
  • Solid-Phase Synthesis: Utilizing solid-phase techniques can enhance the yield and purity of the compound while allowing for high-throughput screening applications .
  • Starting Materials: Common starting materials include 2-aminophenol and various carboxylic acids or their derivatives, which undergo cyclization to form the oxazine ring structure .

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride finds applications in several areas:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for potential therapeutic uses in cardiovascular diseases.
  • Chemical Research: Its unique structure makes it valuable for synthesizing other complex organic compounds.
  • Material Science: The compound may also be explored for applications in polymers or coatings due to its chemical stability .

Interaction studies involving 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride have focused on its binding affinity to various biological targets. Research indicates that derivatives can interact with specific receptors involved in thrombotic pathways, suggesting a mechanism for their pharmacological effects. These interactions are crucial for understanding the compound's efficacy and safety profile in potential therapeutic applications .

Several compounds share structural similarities with 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular WeightUnique Features
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid134997-87-8193.16 g/molContains an oxo group at position 6
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate142166-01-6193.20 g/molMethyl ester derivative with different carboxylate position
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate121591-81-9Not specifiedMethyl ester derivative with carboxylate at position 5

These compounds differ primarily in their functional groups and positions on the oxazine ring. The unique positioning of the carboxylic acid and other substituents in 3,4-dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride contributes to its distinct biological activities and chemical properties compared to its analogs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

215.0349209 g/mol

Monoisotopic Mass

215.0349209 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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